1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone
Overview
Description
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone is an organic compound with a complex structure that includes a diethylamino group, a methoxy group, and an ethanone moiety
Scientific Research Applications
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with various biomolecules.
Safety and Hazards
Preparation Methods
The synthesis of 1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone can be achieved through several routes. One common method involves the condensation of 3-(diethylamino)methyl-4-methoxybenzaldehyde with acetone under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to proceed efficiently . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.
Mechanism of Action
The mechanism of action of 1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone can be compared to similar compounds such as:
1-{3-[(Dimethylamino)methyl]-4-methoxyphenyl}ethanone: This compound has a dimethylamino group instead of a diethylamino group, which can affect its reactivity and biological activity.
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone: The presence of a hydroxy group instead of a methoxy group can lead to different chemical and biological properties
Properties
IUPAC Name |
1-[3-(diethylaminomethyl)-4-methoxyphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-15(6-2)10-13-9-12(11(3)16)7-8-14(13)17-4/h7-9H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXADPWWSVKPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355028 | |
Record name | 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93344-82-2 | |
Record name | 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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